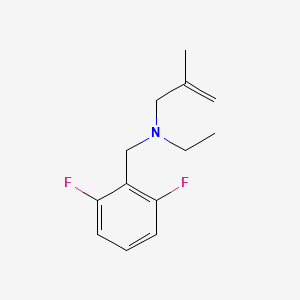![molecular formula C21H20Cl2N2O2 B5183374 2-(2,4-dichlorophenoxy)-N-[4-(dimethylamino)-1-naphthyl]propanamide](/img/structure/B5183374.png)
2-(2,4-dichlorophenoxy)-N-[4-(dimethylamino)-1-naphthyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-[4-(dimethylamino)-1-naphthyl]propanamide, also known as Naproxen, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, fever, and inflammation. Naproxen is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid molecules that mediate inflammation, pain, and fever. Naproxen is used in the treatment of various conditions such as rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, gout, menstrual cramps, and fever.
作用機序
2-(2,4-dichlorophenoxy)-N-[4-(dimethylamino)-1-naphthyl]propanamide inhibits the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid molecules that mediate inflammation, pain, and fever. By inhibiting the production of prostaglandins, 2-(2,4-dichlorophenoxy)-N-[4-(dimethylamino)-1-naphthyl]propanamide reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenoxy)-N-[4-(dimethylamino)-1-naphthyl]propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 2-(2,4-dichlorophenoxy)-N-[4-(dimethylamino)-1-naphthyl]propanamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation. Additionally, 2-(2,4-dichlorophenoxy)-N-[4-(dimethylamino)-1-naphthyl]propanamide has been shown to reduce the production of reactive oxygen species (ROS), which are involved in the development of oxidative stress and inflammation.
実験室実験の利点と制限
2-(2,4-dichlorophenoxy)-N-[4-(dimethylamino)-1-naphthyl]propanamide has several advantages and limitations for lab experiments. Its advantages include its potent anti-inflammatory and analgesic effects, its ability to reduce the production of inflammatory cytokines and ROS, and its potential use in the prevention of Alzheimer's disease. However, its limitations include its potential toxicity and side effects, its narrow therapeutic index, and its potential to interact with other drugs.
将来の方向性
There are several future directions for the study of 2-(2,4-dichlorophenoxy)-N-[4-(dimethylamino)-1-naphthyl]propanamide. One direction is the development of more potent and selective COX inhibitors that have fewer side effects and better safety profiles. Another direction is the study of 2-(2,4-dichlorophenoxy)-N-[4-(dimethylamino)-1-naphthyl]propanamide's potential use in the prevention of Alzheimer's disease and other neurodegenerative disorders. Additionally, the study of 2-(2,4-dichlorophenoxy)-N-[4-(dimethylamino)-1-naphthyl]propanamide's effects on the gut microbiome and its potential role in the development of inflammatory bowel disease is an area of active research. Finally, the development of novel drug delivery systems that improve the bioavailability and efficacy of 2-(2,4-dichlorophenoxy)-N-[4-(dimethylamino)-1-naphthyl]propanamide is another area of future research.
合成法
2-(2,4-dichlorophenoxy)-N-[4-(dimethylamino)-1-naphthyl]propanamide can be synthesized by the esterification of 2-(2,4-dichlorophenoxy)acetic acid with 4-dimethylaminonaphthalene-1-carboxylic acid in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields 2-(2,4-dichlorophenoxy)-N-[4-(dimethylamino)-1-naphthyl]propanamide in good yield and purity.
科学的研究の応用
2-(2,4-dichlorophenoxy)-N-[4-(dimethylamino)-1-naphthyl]propanamide has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It has been shown to be effective in the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and gout. 2-(2,4-dichlorophenoxy)-N-[4-(dimethylamino)-1-naphthyl]propanamide has also been studied for its potential use in the prevention of Alzheimer's disease, as it has been shown to inhibit the production of beta-amyloid, a protein that is associated with the development of Alzheimer's disease.
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[4-(dimethylamino)naphthalen-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2O2/c1-13(27-20-11-8-14(22)12-17(20)23)21(26)24-18-9-10-19(25(2)3)16-7-5-4-6-15(16)18/h4-13H,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTELYYACFVJEFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C2=CC=CC=C21)N(C)C)OC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-[4-(dimethylamino)naphthalen-1-yl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B5183299.png)
![4-bromo-2-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5183303.png)
![1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5183305.png)
![3-[1-(1,3-benzodioxol-5-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B5183317.png)
![methyl 2-(5-{[3-(3-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5183327.png)
![4-[(4-methoxy-3-methylphenyl)carbonothioyl]morpholine](/img/structure/B5183333.png)
acetic acid](/img/structure/B5183335.png)


![1-{[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone](/img/structure/B5183349.png)
![1-(3,4-dimethylphenyl)-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5183358.png)
![N-[3-(4-chloro-2-methylphenoxy)propyl]-1-butanamine oxalate](/img/structure/B5183361.png)
![N-(2-cyanophenyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5183381.png)
![4-[allyl(methylsulfonyl)amino]-N-(1-isopropyl-2-methylpropyl)benzamide](/img/structure/B5183385.png)